molecular formula C11H11ClF3N3 B7811038 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811038
M. Wt: 277.67 g/mol
InChI Key: UBRQISUTLURULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The compound is believed to act through the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that pyrazolo[3,4-b]pyridines can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Agrochemical Applications

Herbicidal Properties
Research has identified that compounds similar to 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine possess herbicidal properties. These compounds can selectively inhibit the growth of certain weeds while being less harmful to crop plants. The trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's stability and efficacy in various environmental conditions.

Pesticidal Activity
In addition to herbicidal applications, this compound also shows promise as a pesticide. Its structural characteristics allow it to interact effectively with insect enzymes, potentially leading to disruption of essential metabolic pathways in pests.

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for use in the development of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor technologies.

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for high-performance applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryResearch on CDK InhibitionDemonstrated selective cytotoxicity against cancer cells and inhibition of CDK activity.
AgrochemicalsHerbicidal Activity StudyIdentified selective herbicidal properties against common agricultural weeds.
Materials ScienceFunctional Material DevelopmentExplored synthesis routes for creating advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents These compounds share a common core structure but differ in their chemical and biological properties due to variations in their substituents

Some similar compounds include:

This detailed article provides a comprehensive overview of 6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Chloro-3-methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF3N2
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 1431720-68-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiproliferative effects against different cancer cell lines and its potential mechanisms of action.

Antiproliferative Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative activity. In particular, studies have shown that compounds with bulky substituents at specific positions can influence their effectiveness against cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMV4-11 (leukemia)8.5Induction of apoptosis via PARP cleavage
6-Chloro derivativeK562 (CML)12.0Activation of caspase pathways
Isopropyl derivativeMCF-7 (breast cancer)>20Non-active

The above table summarizes the antiproliferative effects observed in various studies. The compound demonstrated notable activity against MV4-11 cells with an IC50 value of 8.5 µM, indicating its potential as a therapeutic agent in leukemia treatment.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by inducing cleavage of poly(ADP-ribose) polymerase (PARP) and activating caspases, which are crucial for programmed cell death.
  • Inhibition of Proliferation Markers : Studies reveal that treatment with this compound reduces the expression levels of proliferating cell nuclear antigen (PCNA), indicating a decrease in cell proliferation.
  • Microtubule Disruption : The compound also appears to induce fragmentation of microtubule-associated proteins, suggesting a role in disrupting cellular structural integrity during division.

Case Studies

Several studies have highlighted the biological significance of pyrazolo[3,4-b]pyridine derivatives:

  • Study on MV4-11 Cells : A recent investigation reported that treatment with pyrazolo[3,4-b]pyridine derivatives led to a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of exposure.
  • K562 Cell Line Analysis : Another study focused on K562 cells revealed that the introduction of trifluoromethyl groups enhanced the antiproliferative effects compared to non-substituted counterparts.

Properties

IUPAC Name

6-chloro-3-methyl-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3/c1-3-4-18-6(2)9-7(11(13,14)15)5-8(12)16-10(9)17-18/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQISUTLURULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=NC2=N1)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.